Hexoxyethyl acrylate

Description

Properties

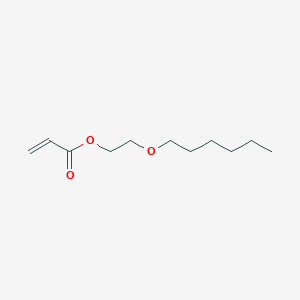

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

2-hexoxyethyl prop-2-enoate |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-8-13-9-10-14-11(12)4-2/h4H,2-3,5-10H2,1H3 |

InChI Key |

IGRIPYOESCVPCX-UHFFFAOYSA-N |

SMILES |

CCCCCCOCCOC(=O)C=C |

Canonical SMILES |

CCCCCCOCCOC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations in the Evidence

- This absence precludes a structural, functional, or safety comparison with analogous compounds.

- The evidence focuses on other acrylates, such as 2-Hydroxyethyl Acrylate (HEA) , 6-Hydroxyhexyl Acrylate , Ethyl Acrylate , and Dicyclopentenyloxyethyl Acrylate , but these are distinct in structure and application from Hexoxyethyl acrylate .

Key Acrylates Discussed in the Evidence

While this compound data is unavailable, the evidence provides detailed information on the following compounds:

2-Hydroxyethyl Acrylate (HEA)

- Structure : Contains a hydroxyl (-OH) and acrylate group, enabling cross-linking in polymers .

- Applications : Used in adhesives, coatings, and collagen modification due to its reactivity and biocompatibility .

- Safety : Requires protective equipment (gloves, goggles) due to skin and eye irritation risks .

- Market Data: Produced by companies like Osaka Organic Chemical Industry Ltd., with a CAS No. 818-61-1 .

6-Hydroxyhexyl Acrylate

- Structure : Features a hexyl chain with a terminal hydroxyl group and acrylate functionality .

- Properties : Boiling point 255°C, density ~0.994 g/cm³, soluble in organic solvents .

- Applications : Valued in chemical synthesis for its dual reactivity (acrylate and hydroxyl groups) .

Ethyl Acrylate

- Hazards: Flammable, incompatible with oxidizing agents, and requires inhibitors (e.g., hydroquinone) to prevent polymerization .

- Handling : Stored in cool, ventilated areas to avoid explosive self-reactions .

Dicyclopentenyloxyethyl Acrylate

- Structure : Cyclic ether group attached to an acrylate (CAS 65983-31-5) .

- Safety : Requires immediate medical attention for inhalation or skin contact .

Comparative Table of Available Acrylates

Recommendations for Further Research

To address the lack of data on this compound:

Verify the Compound Name: Confirm if "this compound" is a valid IUPAC name or a synonym for another acrylate (e.g., 2-Ethyl Hexyl Acrylate, CAS 103-11-7 ).

Consult Specialized Databases : Access chemical registries like PubChem, Reaxys, or SciFinder for structural and property data.

Review Patent Literature : Explore patents for synthesis methods or industrial applications.

Safety Data Sheets (SDS) : Obtain SDS from suppliers like Sigma-Aldrich or TCI Chemicals for hazard and handling guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.